molecular formula C5H11NO B13950119 Cyclopropaneethanol, 2-amino-

Cyclopropaneethanol, 2-amino-

Cat. No.: B13950119
M. Wt: 101.15 g/mol
InChI Key: DQKLTWONOBQGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropaneethanol, 2-amino- is an organic compound with the molecular formula C5H11NO. It is a derivative of cyclopropane, featuring an amino group (-NH2) and a hydroxyl group (-OH) attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropaneethanol, 2-amino- can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia under specific conditions. Another method includes the reduction of cyclopropane carboxamide using lithium aluminum hydride (LiAlH4) as a reducing agent .

Industrial Production Methods: Industrial production of Cyclopropaneethanol, 2-amino- typically involves the catalytic hydrogenation of cyclopropane carboxamide. This method is favored due to its efficiency and scalability. The reaction is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon (Pd/C) .

Chemical Reactions Analysis

Types of Reactions: Cyclopropaneethanol, 2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropaneethanol, 2-amino- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Cyclopropaneethanol, 2-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: Cyclopropaneethanol, 2-amino- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-(2-aminocyclopropyl)ethanol

InChI

InChI=1S/C5H11NO/c6-5-3-4(5)1-2-7/h4-5,7H,1-3,6H2

InChI Key

DQKLTWONOBQGTD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)CCO

Origin of Product

United States

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